methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Catalog No.
S3221934
CAS No.
229467-41-8
M.F
C27H32O13
M. Wt
564.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(...

CAS Number

229467-41-8

Product Name

methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

IUPAC Name

methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Molecular Formula

C27H32O13

Molecular Weight

564.54

InChI

InChI=1S/C27H32O13/c1-35-21(30)12-17-16(10-11-37-20(29)9-8-15-6-4-3-5-7-15)26(38-14-18(17)25(34)36-2)40-27-24(33)23(32)22(31)19(13-28)39-27/h3-10,14,17,19,22-24,26-28,31-33H,11-13H2,1-2H3/b9-8+,16-10-/t17-,19+,22+,23-,24+,26-,27-/m0/s1

InChI Key

QBKMGAJNGCTGFA-NVNVVJOKSA-N

SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Solubility

not available

Description

Methyl jasminoside is a terpenoid.
Natural product derived from plant source.

  • This compound belongs to a class of molecules called polyesters. Polyesters consist of multiple ester functional groups linked together by a carbon chain.
  • The presence of the "methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-..." portion suggests a complex cyclic structure with various functional groups, including a methoxy group (OCH3), a ketone (C=O), and a phenyl ring (C6H5).
  • The terminal portion, "...(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate" likely represents another cyclic structure with multiple hydroxyl groups (OH) and a carboxylic acid group (COOH).

Molecular Structure Analysis

  • The molecule likely has a complex 3D structure due to the presence of multiple chiral centers (designated by S and R) and cyclic rings.
  • The specific stereochemistry (4S, 5Z, etc.) could influence the molecule's biological properties if it interacts with other molecules in a stereospecific manner.

Chemical Reactions Analysis

  • Due to the lack of specific information, it is impossible to discuss the exact synthesis or reactions of this compound.
  • However, general polyester synthesis methods could be relevant, which typically involve condensation reactions between diols and diacids [].

Physical And Chemical Properties Analysis

  • No data is available on specific properties like melting point, boiling point, or solubility.
  • Based on the structure, the compound is likely to be polar and soluble in water due to the presence of multiple hydroxyl and carboxylic acid groups.
  • No safety data is available for this compound.

Plant Physiology and Signaling

  • Plant defense response: Methyl jasmonate acts as a potent signaling molecule in plants. It triggers the production of various defense compounds upon insect herbivory or wounding. This deters herbivores and attracts beneficial predators, enhancing plant defense mechanisms .
  • Stress response: MJ plays a crucial role in plant stress responses, including drought, pathogen attack, and ozone exposure. It regulates the expression of stress-responsive genes, promoting stress tolerance and adaptation .
  • Flowering and development: Research suggests methyl jasmonate might influence flower development and senescence in some plant species. It can interact with other hormones like gibberellins and auxin, potentially affecting various developmental processes .

Agriculture and Horticulture

  • Pest control: Due to its role in plant defense, methyl jasmonate has been explored as a potential biocontrol agent. It may deter insect pests and enhance the efficacy of other insecticides .
  • Fruit ripening: MJ can influence fruit ripening processes in some fruits, potentially accelerating or delaying ripening depending on the specific fruit and application timing .
  • Crop improvement: Research is ongoing to understand how methyl jasmonate application could manipulate plant defense mechanisms and stress tolerance, potentially leading to improved crop resilience.

Other Research Areas

  • Post-harvest preservation: Methyl jasmonate might extend the shelf life of some fruits and vegetables by influencing defense responses and delaying senescence .
  • Microbe-plant interactions: Studies suggest MJ might play a role in communication between plants and beneficial microbes in the rhizosphere, potentially influencing nutrient uptake and plant growth .

XLogP3

-0.3

Dates

Modify: 2024-04-14

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